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Compound of Interest |

(S)-2-hydroxypropanimidamide
Compound Name:

hydrochloride
CAS No.: 1314999-69-3
Cat. No.: B3097708

Get Quote

Executive Summary

(S)-2-Hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCI) is a
critical chiral building block used primarily in the synthesis of enantiomerically pure
heterocycles, such as imidazoles and pyrimidines, for pharmaceutical applications.[1]

This guide provides a definitive spectroscopic profile of the (S)-enantiomer, distinguishing it
from its racemic and (R)-counterparts.[1] Unlike generic datasheets, this document focuses on
the differentiation parameters—specifically Optical Rotation and Chiral HPLC—that are
essential for validating stereochemical integrity during drug development. We also compare its
stability and handling "performance" against the free base and racemic alternatives.

Spectroscopic Profile

The following data characterizes the (S)-enantiomer. Note that while scalar properties (NMR,
IR, MS) are identical to the (R)-enantiomer (CAS 4024-05-9), the vector property (Optical
Rotation) is the distinguishing factor.[1]

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3097708#bc-rfq
https://www.benchchem.com/product/b3097708/docs?utm_src=pdf-body#spectroscopic-performance-guide-s-2-hydroxypropanimidamide-hydrochloride
https://commonchemistry.cas.org/detail?cas_rn=64-72-2
https://commonchemistry.cas.org/detail?cas_rn=64-72-2
https://commonchemistry.cas.org/detail?cas_rn=64-72-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3097708?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-de (Deuterated Dimethyl Sulfoxide)[1]

The *H NMR spectrum reveals the characteristic "lactamidine” signature: a methyl doublet
coupled to a methine quartet, with distinct amidine proton signals.
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Expert Insight: In D20, the OH and NH signals will disappear due to deuterium exchange (H/D
exchange), leaving only the methyl doublet and methine quartet. This is a standard purity check

to rule out non-exchangeable impurities.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet[1]
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C. Mass Spectrometry (ESI-MS)

« lonization Mode: Electrospray lonization (Positive)[1]

e Molecular lon [M+H]*: 89.07 m/z (Calculated for CsHoN20%)[1]

e Salt Form: The chloride counter-ion (CI~) is typically detected in negative mode or inferred

via silver nitrate precipitation tests.

Comparative Performance Analysis

For drug development, the choice between the (S)-enantiomer, the (R)-enantiomer, and the

racemate is dictated by the stereochemical requirements of the final drug target.

Table 1: Product Comparison Matrix
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(S)-2- (R)-2- :
o o Racemic (DL)-
Feature Hydroxypropanimi Hydroxypropanimi .
. . Lactamidine HCI
damide HCI damide HCI
Stereochemistry L-Isomer (S) D-Isomer (R) 50:50 Mixture

Optical Rotation ( Negative () (e.g., -10°

Positive (+ 0° (Optically Inactive
| 0 15" (+) (Optically )
Specific CAS varies
CAS Number 4024-05-9 16526-29-1
by vendor
Natural L-lactic acid
derivative; often Unnatural isomer; Low utility for chiral
Biological Utility matches natural used for "mirror- drugs; requires
metabolite image" drug design.[1]  resolution later.[1][2]
stereochemistry.[1]
Low (Derived from
Cost abundant L- Moderate/High Low

lactonitrile)

*Note: Exact rotation magnitude depends on concentration and solvent (typically MeOH or
H20).[1]

Performance in Synthesis (Why use the HCI salt?)

e Hygroscopicity & Stability: The free base of 2-hydroxypropanimidamide is an unstable oil that
readily hydrolyzes to lactamide. The HCI salt is a stable, crystalline solid, allowing for precise
weighing and long-term storage.[1]

» Reaction Efficiency: In cyclization reactions (e.g., reacting with ethylenediamine to form
imidazolines), the HCI salt provides a controlled release of the amidine in the presence of a
base, reducing polymerization side reactions common with the free base.

Experimental Protocol: Synthesis & QC
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This protocol describes the "Pinner Synthesis" route, which ensures high enantiomeric
retention starting from (S)-lactonitrile.[1]

A. Synthesis Workflow (Pinner Reaction)

o Activation: Charge a reaction vessel with (S)-lactonitrile (CAS 78-97-7) and anhydrous
methanol (1.1 equiv).

 Acidification: Cool to 0°C. Bubble dry HCI gas (excess) through the solution for 4-6 hours.
Crucial: Temperature must stay <5°C to prevent hydrolysis.[3]

» Intermediate Formation: The Pinner salt (imidate hydrochloride) precipitates or forms a thick
oil. Stir at 0-5°C for 12 hours.[1]

o Ammonolysis: Treat the intermediate with 7M ammonia in methanol (excess) at 0°C. Stir for
4 hours, then allow to warm to room temperature.

« |solation: Concentrate in vacuo. Recrystallize the residue from EtOH/Et20 to yield (S)-2-
hydroxypropanimidamide hydrochloride as white crystals.[1]

B. Quality Control (QC) Logic

The following diagram illustrates the decision logic for validating the product before release into
a GMP workflow.
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Caption: QC Decision Tree ensuring structural identity and enantiomeric purity prior to
downstream use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b3097708?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3097708?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

